An In-depth Technical Guide to 2-Bromo-6-fluorobenzamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-6-fluorobenzamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-fluorobenzamide (CAS No. 107485-63-2), a halogenated aromatic amide of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into the core chemical properties, spectroscopic profile, and synthetic methodologies related to this compound. We will explore its reactivity, highlighting its utility as a versatile building block for constructing complex molecular architectures, particularly within the context of developing novel therapeutic agents like Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is intended for scientists and professionals who require a deep technical understanding of this reagent to leverage its full potential in their research and development endeavors.
Core Chemical and Physical Properties
2-Bromo-6-fluorobenzamide is a polysubstituted benzene derivative, incorporating three key functional groups: an amide, a bromine atom, and a fluorine atom. This specific arrangement, with the halogens ortho to the amide group, imparts a unique combination of steric and electronic properties that define its chemical behavior. The fluorine atom, being highly electronegative, influences the acidity of the amide protons and the reactivity of the aromatic ring. The bromine atom serves as an excellent synthetic handle for cross-coupling reactions, enabling the elaboration of the molecular scaffold.
The primary physicochemical properties are summarized below for rapid reference.
| Property | Value | Reference(s) |
| CAS Number | 107485-63-2 | [1] |
| Molecular Formula | C₇H₅BrFNO | [2] |
| Molecular Weight | 218.03 g/mol | [1] |
| Monoisotopic Mass | 216.954 g/mol | [2] |
| Melting Point | 154-156 °C | |
| Appearance | Brown to off-white solid | |
| Storage | Sealed in a dry environment at room temperature. |
Spectroscopic Profile for Structural Verification
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of a primary amide and a substituted aromatic ring. An experimental FTIR spectrum is available in the SpectraBase database[3]. Key expected vibrational frequencies include:
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N-H Stretching: Two distinct peaks are expected in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amide (-NH₂) group.
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C=O Stretching (Amide I band): A strong, sharp absorption peak is anticipated around 1650-1680 cm⁻¹, characteristic of the carbonyl group in an amide.
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N-H Bending (Amide II band): A peak is expected near 1600-1640 cm⁻¹.
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C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ region.
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Aromatic C-H Stretching: Peaks appearing just above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide clear information about the aromatic and amide protons.
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Amide Protons (-C(O)NH₂): Two broad signals, typically in the range of 6.0-8.0 ppm. The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and quadrupole broadening from the nitrogen atom.
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Aromatic Protons: The trisubstituted benzene ring will give rise to three distinct proton signals in the aromatic region (approx. 7.0-7.8 ppm). These signals would exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine coupling.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct carbon signals.
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Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-170 ppm.
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Aromatic Carbons: Six signals are expected in the 110-165 ppm range. The carbon directly attached to the fluorine atom (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The carbon attached to the bromine (C-Br) would be expected around 110-120 ppm[4]. The other aromatic carbons will show smaller C-F couplings.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming molecular weight and elemental composition.
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Molecular Ion Peak (M⁺): A key feature would be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, one would expect to see two peaks of nearly equal intensity at m/z 217 and 219 (for the [M]⁺ ion) or 218 and 220 (for the [M+H]⁺ ion in ESI-MS)[2]. This isotopic signature is a classic indicator of a monobrominated compound.
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Fragmentation: Common fragmentation patterns would involve the loss of the amide group (-NH₂) or the carbonyl group (-C=O), leading to characteristic daughter ions.
Synthesis and Reaction Mechanisms
2-Bromo-6-fluorobenzamide is most logically and efficiently synthesized from its corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid, which is commercially available or can be prepared via established multi-step routes starting from o-fluorobenzonitrile[5][6]. The conversion of the carboxylic acid to the primary amide is a cornerstone reaction in organic synthesis, typically proceeding through the activation of the carboxyl group.
The most common and field-proven strategy involves a two-step sequence: conversion to an acyl chloride followed by amidation. This approach is favored for its high efficiency and the reactivity of the acyl chloride intermediate.
Synthetic Workflow
The logical flow from the precursor to the final product is illustrated below.
Detailed Experimental Protocol
This protocol is an exemplary method based on standard organic chemistry transformations and should be adapted and optimized based on laboratory conditions.
Step 1: Synthesis of 2-Bromo-6-fluorobenzoyl chloride
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System Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-fluorobenzoic acid (10.0 g, 45.66 mmol).
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Reagent Addition: Add thionyl chloride (SOCl₂) (10 mL, 137 mmol, 3.0 eq.) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
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Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion. DMF acts as a catalyst via the formation of the Vilsmeier reagent, which accelerates the reaction.
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Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
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Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-6-fluorobenzoyl chloride (a yellow oil or low-melting solid) is typically used in the next step without further purification.
Step 2: Synthesis of 2-Bromo-6-fluorobenzamide
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System Setup: Cool the flask containing the crude acyl chloride in an ice bath (0 °C).
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Reagent Addition: Slowly and carefully add concentrated aqueous ammonium hydroxide (NH₄OH) (50 mL) to the stirred acyl chloride. This reaction is highly exothermic and will generate fumes; it must be performed in a well-ventilated fume hood.
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Causality: The highly reactive acyl chloride is readily attacked by the nucleophilic ammonia. The use of concentrated ammonium hydroxide provides both the nucleophile and the base needed to neutralize the HCl byproduct.
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Reaction & Precipitation: Stir the mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. A solid precipitate will form.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts.
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Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Bromo-6-fluorobenzamide as a solid.
Applications in Drug Discovery & Medicinal Chemistry
Halogenated aromatic compounds are foundational building blocks in pharmaceutical development[7][]. The specific structure of 2-Bromo-6-fluorobenzamide makes it an attractive precursor for synthesizing complex heterocyclic scaffolds found in many biologically active molecules.
Precursor for PARP Inhibitors
A prominent application area for related halogenated benzamides is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies[9]. PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations[10]. The core structures of many PARP inhibitors, like Olaparib and Rucaparib, feature complex heterocyclic systems built upon a benzamide framework.
2-Bromo-6-fluorobenzamide serves as an ideal starting point for generating novel analogs of these inhibitors. The bromine atom at the 2-position is strategically placed for use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, which is a key strategy for modulating a drug's potency, selectivity, and pharmacokinetic properties[9][11]. The amide group can be involved in subsequent cyclization reactions to form the requisite heterocyclic cores, such as phthalazinones[9].
Safety and Handling
As with any laboratory chemical, 2-Bromo-6-fluorobenzamide must be handled with appropriate care. It is classified as an irritant.
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Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
Conclusion
2-Bromo-6-fluorobenzamide is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its distinct structural features—a reactive primary amide, a synthetically useful bromine handle, and an electronically influential fluorine atom—provide a robust platform for the synthesis of complex, high-value molecules. Its role as a potential precursor to novel PARP inhibitor analogs underscores its importance for researchers aiming to develop next-generation targeted therapies. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full synthetic utility.
References
-
Wiley/NIST. (n.d.). 2-Bromo-6-fluorobenzamide. SpectraBase. Retrieved January 9, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. RSC. Retrieved January 9, 2026, from [Link]
-
Custom Synthesis of 2-Bromo-6-fluorobenzoic Acid and Derivatives. (n.d.). Retrieved January 9, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. Retrieved January 9, 2026, from [Link]
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
Wiley/NIST. (n.d.). 2-Bromo-6-fluorobenzaldehyde. SpectraBase. Retrieved January 9, 2026, from [Link]
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-6-chlorobenzaldehyde: A Versatile Building Block for API Synthesis. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. Retrieved January 9, 2026, from [Link]
-
PubChemLite. (n.d.). 2-bromo-6-fluorobenzamide (C7H5BrFNO). Retrieved January 9, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-6-fluorobenzaldehyde: A Versatile Intermediate for Chemical Synthesis. Retrieved January 9, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-6-fluorobenzaldehyde: A Versatile Building Block for Organic Synthesis and Pharmaceutical Intermediates. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
PubMed. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 9, 2026, from [Link]
-
PubMed. (2024). Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluorobenzamide. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
PubMed. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
NIST. (n.d.). 2,6-Difluorobenzamide. NIST WebBook. Retrieved January 9, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 2-Bromo-6-fluorobenzamide. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Solution proton decoupled 13C NMR spectra. Retrieved January 9, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved January 9, 2026, from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Retrieved January 9, 2026, from [Link]
Sources
- 1. 2-Bromo-6-fluorobenzamide [oakwoodchemical.com]
- 2. PubChemLite - 2-bromo-6-fluorobenzamide (C7H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 3. spectrabase.com [spectrabase.com]
- 4. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
